6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one
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Overview
Description
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one is a complex organic compound that features a diazinanone ring system with an amino group, a piperidinyl moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidin-1-ylethyl intermediate, which is then reacted with a diazinanone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving the use of green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar in structure but with a benzooxazinone ring system.
6-Amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a benzyl group instead of the piperidinyl moiety.
6-(2-Aminothiazol-4-yl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Features an aminothiazole group.
Uniqueness
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one is unique due to its combination of a diazinanone ring with a piperidinyl moiety and a sulfanyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H20N4O2S |
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Molecular Weight |
272.37 g/mol |
IUPAC Name |
6-amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H20N4O2S/c12-8-6-9(16)14-11(13-8)18-7-10(17)15-4-2-1-3-5-15/h8,11,13H,1-7,12H2,(H,14,16) |
InChI Key |
QEKSZKUNJJRPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2NC(CC(=O)N2)N |
Origin of Product |
United States |
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